3-Pyrroline

Beschreibung

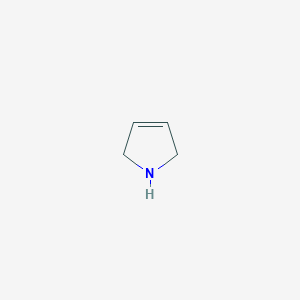

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dihydro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-4-5-3-1/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQIKJMSUIMUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059380 | |

| Record name | 1H-Pyrrole, 2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-96-6 | |

| Record name | 3-Pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrroline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole, 2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyrroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0KYF81SDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Pyrroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyrroline, a five-membered unsaturated nitrogen heterocycle, serves as a versatile building block in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key transformations, and an exploration of its applications, with a particular focus on the pharmacological activities of its derivatives. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and the development of novel therapeutics.

Chemical and Physical Properties

3-Pyrroline, also known as 2,5-dihydro-1H-pyrrole, is a colorless to light yellow liquid with a characteristic amine-like odor. It is a hygroscopic and air-sensitive compound, necessitating careful handling and storage under an inert atmosphere.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₄H₇N | [3] |

| Molecular Weight | 69.11 g/mol | [4] |

| CAS Number | 109-96-6 | [1][4][3] |

| Boiling Point | 90-91 °C | [1][2] |

| Density | 0.91 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.469 | [2][3] |

| Solubility | Miscible with water, ether, alcohol, and chloroform. | [1][2][3] |

| Flash Point | -18 °C | [1][3] |

| Appearance | Colorless to light yellow clear liquid. | [2] |

| Stability | Air and light sensitive, hygroscopic. | [1][2] |

Synthesis and Reactivity

3-Pyrroline is a valuable synthetic intermediate due to the reactivity of its double bond and the secondary amine functionality. It can be synthesized through various methods, with a common and efficient route starting from (Z)-1,4-dichloro-2-butene.[2][5]

Synthesis of 3-Pyrroline from (Z)-1,4-Dichloro-2-butene

This three-step synthesis provides a reliable method for producing high-purity 3-pyrroline. The overall workflow is depicted below.

Experimental Protocol: [5]

-

Step 1: Synthesis of the Quaternary Ammonium Salt. To a solution of hexamethylenetetramine (1.0 eq) in chloroform, add (Z)-1,4-dichloro-2-butene (1.0 eq). Reflux the mixture for 4 hours. Cool the reaction mixture and filter the resulting white solid. Wash the solid with chloroform and dry under reduced pressure to yield the quaternary ammonium salt.

-

Step 2: Synthesis of the Primary Amine Hydrochloride. To a solution of concentrated hydrochloric acid in 95% ethanol, add the quaternary ammonium salt from Step 1. Stir the mixture at room temperature for 18 hours. Cool the mixture and filter to remove ammonium chloride. Concentrate the filtrate and crystallize the product from ethyl acetate/hexane to afford the primary amine hydrochloride.

-

Step 3: Synthesis of 3-Pyrroline. Cool a flask containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) to 0 °C. Add the primary amine hydrochloride from Step 2 in portions. As the reaction proceeds, the mixture will become orange and begin to reflux. Once the addition is complete and the reflux subsides, equip the flask for short-path distillation. Heat the mixture and collect the 3-pyrroline, which distills at 85-92 °C.

Key Reactions of 3-Pyrroline

3-Pyrroline can be readily hydrogenated to its saturated analog, pyrrolidine, a common scaffold in medicinal chemistry. This is typically achieved through catalytic hydrogenation.

Experimental Protocol (General):

Oxidation of 3-pyrroline provides a route to the aromatic pyrrole ring system. Various oxidizing agents can be employed for this transformation.

Experimental Protocol using Chromium Trioxide (General): [3]

To a solution of 2,5-dihydropyrrole derivatives in a suitable solvent, chromium trioxide is added. The reaction is typically stirred at room temperature until the starting material is consumed. The workup procedure involves quenching the excess oxidant, followed by extraction and purification of the pyrrole product. It is important to note that chromium (VI) reagents are toxic and should be handled with appropriate safety precautions.

Experimental Protocol using Manganese Dioxide (General): [3]

A solution of the 3-pyrroline derivative in a solvent such as dichloromethane or chloroform is treated with activated manganese dioxide (often in large excess). The heterogeneous mixture is stirred at room temperature or heated to reflux until the oxidation is complete. The manganese dioxide is then removed by filtration, and the filtrate is concentrated and purified to yield the pyrrole.

Applications in Research and Drug Development

3-Pyrroline and its derivatives are of significant interest to the pharmaceutical industry due to their presence in a wide range of biologically active molecules.

As a Synthetic Building Block

3-Pyrroline is a precursor for the synthesis of various important compounds, including:

-

Renin inhibitors and vasodilators. [2]

-

Agrochemicals and flavoring agents. [6]

-

Specialty polymers and resins. [6]

Pharmacological Activities of 3-Pyrroline Derivatives

Derivatives of 3-pyrroline, particularly the 3-pyrroline-2-one scaffold, have demonstrated a broad spectrum of pharmacological activities.[7][8]

-

Antioxidant Activity: Certain 3-pyrroline-2-one derivatives have shown potent radical scavenging activity.[4]

-

Anticancer Activity: Many substituted 3-pyrroline-2-ones exhibit significant cytotoxicity against various cancer cell lines.[7] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest. Some pyrrolopyridine derivatives have been shown to act as inhibitors of the PI3K/Akt signaling pathway, a critical pathway in cancer cell survival and proliferation.

-

Anti-inflammatory and Antibacterial Activity: The 3-pyrroline-2-one core is also found in compounds with anti-inflammatory and antibacterial properties.[8]

Signaling Pathways in Drug Development

The therapeutic potential of 3-pyrroline derivatives is often linked to their ability to modulate key cellular signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers. Certain pyrrolopyridine derivatives have been identified as inhibitors of this pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. 3-Pyrroline-2-one derivatives have been shown to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Conclusion

3-Pyrroline is a heterocycle of considerable importance in organic synthesis and medicinal chemistry. Its versatile reactivity allows for the construction of a wide array of complex molecules, and its derivatives, particularly 3-pyrroline-2-ones, exhibit promising pharmacological activities. This guide has provided a detailed overview of the chemical properties of 3-pyrroline, practical experimental protocols, and insights into its applications in drug development. It is anticipated that the continued exploration of 3-pyrroline chemistry will lead to the discovery of novel therapeutic agents and innovative synthetic methodologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US3522269A - Dehydrogenation of pyrrolidine to pyrrole - Google Patents [patents.google.com]

- 3. Manganese Dioxide [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. scispace.com [scispace.com]

Synthesis of 3-Pyrroline from cis-1,4-Dichloro-2-Butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyrroline, also known as 2,5-dihydropyrrole, is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds and natural products. Its versatile structure allows for various chemical modifications, making it a valuable precursor in drug development. This technical guide provides an in-depth overview of a reliable and high-yield synthesis of 3-pyrroline from the starting material cis-1,4-dichloro-2-butene. The featured methodology is a three-step process involving a Delépine reaction for controlled monoamination, followed by an efficient ring-closing step. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the replication and adaptation of this synthesis in a research and development setting.

Introduction

The pyrroline scaffold is a core structural motif in numerous biologically active molecules. The controlled and efficient synthesis of substituted and unsubstituted pyrrolines is, therefore, of significant interest to the medicinal chemistry and drug development community. While several methods for the synthesis of 3-pyrroline exist, many suffer from low yields, harsh reaction conditions, or the use of expensive starting materials. The direct condensation of cis-1,4-dichloro-2-butene with ammonia, for instance, is a notoriously low-yielding process.

This guide focuses on a robust and well-documented three-step synthesis that commences with cis-1,4-dichloro-2-butene and utilizes the Delépine reaction to achieve a high overall yield of 3-pyrroline. This method offers a practical and scalable route to this important synthetic intermediate.

Reaction Pathway and Mechanism

The synthesis of 3-pyrroline from cis-1,4-dichloro-2-butene proceeds through the following three key steps:

-

Formation of a Quaternary Ammonium Salt: cis-1,4-Dichloro-2-butene is reacted with hexamethylenetetramine in chloroform to form the quaternary ammonium salt, (Z)-4-chloro-2-butenyl-1-azonia-3,5,7-triazatricyclo[3.3.1.1]decane chloride. This step effectively introduces a single nitrogen atom onto the butene backbone.

-

Acidic Hydrolysis: The quaternary ammonium salt is then treated with hydrochloric acid in ethanol to yield (Z)-4-chloro-2-butenylammonium chloride. This step cleaves the hexamethylenetetramine moiety, leaving the primary amine precursor.

-

Ring Closure and Deprotonation: Finally, the (Z)-4-chloro-2-butenylammonium chloride is subjected to ring-closing conditions using potassium carbonate in ethanol, followed by deprotonation with a suitable base to afford the final product, 3-pyrroline.

The overall reaction scheme is depicted below:

Figure 1: Overall reaction pathway for the synthesis of 3-pyrroline.

Quantitative Data

The following table summarizes the key quantitative data for the three-step synthesis of 3-pyrroline from cis-1,4-dichloro-2-butene, based on established literature procedures.

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | cis-1,4-Dichloro-2-butene, Hexamethylenetetramine | Chloroform | Reflux | 4 | ~98 |

| 2 | Quaternary Ammonium Salt | Hydrochloric Acid, Ethanol | Not specified | Not specified | Not specified |

| 3 | (Z)-4-chloro-2-butenylammonium chloride | Potassium Carbonate, Ethanol, Pentaethylenehexamine | Not specified | Not specified | ~76 |

| Overall | cis-1,4-Dichloro-2-butene | ~74 |

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of (Z)-4-chloro-2-butenyl-1-azonia-3,5,7-triazatricyclo[3.3.1.1]decane chloride

-

To a solution of hexamethylenetetramine in chloroform, add cis-1,4-dichloro-2-butene.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting white solid by filtration.

-

Wash the solid with chloroform and dry to obtain the quaternary ammonium salt.

Step 2: Synthesis of (Z)-4-chloro-2-butenylammonium chloride

1

A Technical Guide to the Spectroscopic Analysis of 3-Pyrroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential spectroscopic data for 3-pyrroline (also known as 2,5-dihydro-1H-pyrrole), a heterocyclic compound of interest in synthetic chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a core resource for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-pyrroline, both ¹H and ¹³C NMR provide distinct signatures that confirm its molecular structure.

¹H NMR Data

The ¹H NMR spectrum of 3-pyrroline is characterized by its simplicity, reflecting the molecule's symmetry. The key chemical shifts, recorded in deuterated chloroform (CDCl₃), are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 3-Pyrroline in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.84 | Broad Singlet | 2H | Olefinic Protons (CH=CH) |

| 3.71 | Singlet | 4H | Methylene Protons (CH₂) |

| 1.93 | Broad Singlet | 1H | Amine Proton (NH) |

| Data sourced from Organic Syntheses Procedure.[1] |

¹³C NMR Data

The ¹³C NMR spectrum is equally straightforward, showing two distinct signals corresponding to the two types of carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3-Pyrroline in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 128.2 | Olefinic Carbons (CH=CH) |

| 53.6 | Methylene Carbons (CH₂) |

| Data sourced from Organic Syntheses Procedure.[1] |

-

Sample Preparation : 3-Pyrroline is often supplied as a technical grade product containing pyrrolidine as a significant impurity (up to 25%)[2][3][4]. For high-resolution spectra, purification via methods such as preparative gas chromatography (GC) may be necessary[2]. A sample of the purified compound is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.

-

Instrumentation : Spectra are acquired on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument[3][5].

-

Acquisition Parameters :

-

¹H NMR : A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR : A proton-decoupled pulse sequence is used to obtain the carbon spectrum, resulting in singlet peaks for each unique carbon atom. The solvent peak (CDCl₃ at 77.16 ppm) is used for referencing.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 3-pyrroline highlights key features such as its N-H and C=C bonds.

Table 3: Key Infrared (IR) Absorption Bands for Gaseous 3-Pyrroline

| Wavenumber (cm⁻¹) | Assignment |

| ~3084 | Olefinic C-H Stretch |

| ~2870 | α-C-H Stretch |

| Data sourced from a 1992 study on the gaseous IR spectrum of 3-pyrroline.[2] |

Note: The N-H stretch for 3-pyrroline is expected to be weak. For the related compound pyrrolidine, this absorption occurs between 3300 and 3400 cm⁻¹.[2] Theoretical studies also predict strong IR features around 2857 cm⁻¹ (~3.50 µm)[6][7][8].

The following protocol is based on the acquisition of a gas-phase spectrum[2].

-

Sample Preparation : A purified sample of 3-pyrroline is introduced into a gas cell via a vacuum line. In the cited study, the sample was filled to a pressure of 15 torr in a 10 cm glass absorption cell fitted with KBr windows[2].

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, such as a Nicolet 20DX FTIR, is used for analysis[2].

-

Acquisition Parameters :

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Mass Spectrometry Data for 3-Pyrroline

| m/z | Assignment/Fragment |

| 69 | Molecular Ion [M]⁺ |

| 68 | [M-H]⁺ |

| Based on the molecular formula C₄H₇N and a molecular weight of 69.11 g/mol .[9][10] The [M-H]⁺ fragment is a common feature in the mass spectra of amines. |

This protocol is a general procedure suitable for a volatile compound like 3-pyrroline[11].

-

Sample Preparation : The sample is diluted in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 µg/mL.

-

Instrumentation : A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Parameters :

-

Injector : Split/splitless inlet, typically operated in split mode at 250°C.

-

Column : A suitable capillary column (e.g., DB-5ms).

-

Oven Program : An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Scan Range : m/z 40-300.

-

Ion Source Temperature : 230°C.

-

Data Analysis : The molecular ion peak is identified, and the fragmentation pattern is compared against reference libraries like NIST for confirmation.

-

Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of a 3-pyrroline sample is illustrated below. This process ensures the identity and purity of the compound are rigorously confirmed.

Caption: Workflow for Spectroscopic Analysis of 3-Pyrroline.

References

- 1. orgsyn.org [orgsyn.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 3-Pyrroline(109-96-6) 1H NMR spectrum [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. [2408.16253] Theoretical Investigation of Interstellar 3-Pyrroline: Formation, Rotational and Vibrational Spectroscopy [arxiv.org]

- 9. 3-Pyrroline | C4H7N | CID 66059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Pyrroline(109-96-6) IR Spectrum [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

Technical Guide to the Physical Properties of 2,5-dihydro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline), a vital heterocyclic building block in medicinal chemistry and materials science. This guide includes tabulated physical data, detailed experimental protocols for property determination, and a visualization of a key synthetic pathway.

Core Physical and Chemical Properties

2,5-dihydro-1H-pyrrole is a five-membered, unsaturated heterocyclic organic compound. Its structure, containing a secondary amine and a carbon-carbon double bond, imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[1] The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry.

Data Summary

The quantitative physical properties of 2,5-dihydro-1H-pyrrole are summarized in the table below. Data has been compiled from various chemical databases and suppliers, and ranges are provided where conflicting values have been reported.

| Property | Value | Units | Source(s) |

| IUPAC Name | 2,5-dihydro-1H-pyrrole | - | [2][3] |

| Synonyms | 3-Pyrroline, δ³-Pyrroline, 2,5-Dihydropyrrole | - | [2][3][4] |

| CAS Number | 109-96-6 | - | [2][3] |

| Molecular Formula | C₄H₇N | - | [2][3][5] |

| Molecular Weight | 69.105 - 69.11 | g/mol | [2][4][5] |

| Appearance | Colorless to light yellow liquid | - | [1][5] |

| Odor | Characteristic, pungent, amine-like | - | [1][5] |

| Boiling Point | 88 - 91 °C (at ~750 mmHg) | °C | [4][5] |

| 129 - 131 °C | °C | [1] | |

| 363.65 - 363.7 | K | ||

| Melting Point | -70 | °C | |

| Density | 0.844 - 0.96 | g/mL (at 25 °C) | [1][4][5] |

| Solubility in Water | Slightly soluble / Miscible | - | [1][4] |

| Solubility (Organic) | Soluble in ethanol, ether, chloroform, dichloromethane | - | [1][4][5] |

| Flash Point | -1 to 31 | °C | [1][4][5] |

| Vapor Pressure | 3.73 kPa (28 mmHg) to 7.32 kPa (54.9 mmHg) at 25 °C | kPa (mmHg) | [1][4] |

| Refractive Index (n20/D) | ~1.46 - 1.51 | - | [1][4] |

| pKa | -0.27 (+1) at 25 °C | - | [4] |

| Stability | Air & Hygroscopic Sensitive; Stable under normal conditions | - | [4][5] |

Experimental Protocols

The determination of the physical properties listed above relies on standard, well-established laboratory techniques. Below are detailed methodologies for measuring key physical constants.

Boiling Point Determination (Micro-Capillary Method)

This method is suitable for small sample volumes and is based on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating bath (e.g., aluminum block heater)

-

High-accuracy thermometer (-10 to 200 °C range)

-

Small-diameter test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of 2,5-dihydro-1H-pyrrole into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube's heating fluid. Heat the side arm of the Thiele tube gently and slowly (a rate of 1-2 °C per minute is ideal as the approximate boiling point is approached).[6]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Recording Temperature: Note the temperature when this continuous stream of bubbles begins. This is the boiling point. For higher accuracy, remove the heat source and record the temperature at which the liquid is drawn back into the capillary tube as the apparatus cools. The average of these two temperatures provides a precise boiling point.[7]

-

Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Melting Point Determination

As 2,5-dihydro-1H-pyrrole has a very low melting point (-70 °C), its determination requires a specialized low-temperature apparatus. The general principle remains the observation of the solid-to-liquid phase transition.

Apparatus:

-

Low-temperature melting point apparatus or a cryostat

-

Calibrated low-temperature thermometer or thermocouple

-

Capillary tubes

-

Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

Procedure:

-

Sample Freezing: A sample of the liquid is flash-frozen to a solid state.

-

Sample Loading: The frozen, powdered sample is quickly packed into a capillary tube.[8]

-

Measurement: The capillary tube is placed into the cooled sample holder of the melting point apparatus.

-

Controlled Warming: The temperature of the apparatus is raised very slowly (e.g., 0.5-1 °C per minute).

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid appears (initial melting point) to the point where the entire sample becomes a clear liquid (final melting point).[6][9] For a pure substance, this range should be narrow.

Density Determination (Oscillating U-tube Method)

Modern digital density meters provide a rapid and highly accurate method for determining the density of liquids, compliant with standards such as ASTM D4052.[4]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 25 °C).

-

Temperature Equilibration: Set the instrument's thermostat to the desired measurement temperature (e.g., 25 °C) and allow it to stabilize.

-

Sample Injection: Carefully inject the 2,5-dihydro-1H-pyrrole sample into the measurement cell using a syringe, ensuring no air bubbles are introduced. The presence of bubbles will lead to inaccurate, lower density readings.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is directly related to the sample's density.

-

Data Recording: The instrument's software calculates and displays the density, typically in g/cm³ or kg/m ³.[4] The measurement is rapid, often completed in under a minute.

Synthetic Pathway Visualization

2,5-dihydro-1H-pyrrole and its derivatives are often synthesized via Ring-Closing Metathesis (RCM). This powerful reaction uses a ruthenium catalyst to form the cyclic structure from a linear diallylamine precursor. The workflow below illustrates a generalized RCM approach to a protected 2,5-dihydro-1H-pyrrole scaffold.

Caption: Generalized workflow for the synthesis of N-protected 2,5-dihydro-1H-pyrrole via RCM.

References

- 1. Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Formation of medium-size bridged ring systems via ring-closing metathesis of 2,5-disubstituted-2,3-dihydro-1H-pyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Computational Insights into Interstellar 3-Pyrroline: A Technical Guide

Abstract

This technical whitepaper provides a comprehensive computational analysis of 3-pyrroline, a five-membered nitrogen-containing heterocyclic molecule of significant interest in astrochemistry. The document details a plausible interstellar formation pathway, alongside in-depth rotational and vibrational spectroscopic data crucial for its potential detection in the interstellar medium (ISM). The methodologies employed in the underlying quantum chemical computations are described in detail to facilitate reproducibility and further investigation. All quantitative data is presented in standardized tables, and key processes are visualized through logical diagrams. This guide is intended for researchers and professionals in the fields of astrochemistry, molecular physics, and computational chemistry.

Introduction

The search for complex organic molecules, particularly those with prebiotic significance, is a major focus of modern astrochemistry. Nitrogen-containing heterocycles are of particular importance as they form the backbone of nucleobases in RNA and DNA. While their presence has been confirmed in meteorites, conclusive detection in the interstellar medium remains elusive.[1][2][3] This document focuses on the computational investigation of 3-pyrroline (c-C₄H₇N), a saturated five-membered ring N-heterocycle. Recent computational studies have identified 3-pyrroline as a promising candidate for future astronomical searches, suggesting it as the most stable isomer among pyrrolines.[2] This guide synthesizes the findings of a detailed theoretical investigation into its formation and spectroscopic characteristics.[1][2][3][4][5]

Interstellar Formation Pathway of 3-Pyrroline

A plausible formation mechanism for 3-pyrroline on the surfaces of interstellar dust grains has been proposed, starting from vinyl cyanide (CH₂CHCN), a known interstellar molecule.[1][3] This pathway provides an alternative to the previously considered double hydrogenation of pyrrole.[2][3] The reaction is theorized to proceed through a series of radical-radical and hydrogenation reactions on icy grain mantles.

The proposed formation sequence begins with the hydrogenation of vinyl cyanide, leading to the formation of allylamine (CH₂CHCH₂NH₂). Subsequent hydrogenation at the carbon atom adjacent to the nitrogen leads to a radical intermediate (CH₂CHCH₂NH). A further reaction with the widespread methylene radical (CH₂) forms another intermediate, CH₂CHCH₂NHCH₂.[5] The final, though still enigmatic, step is believed to involve the abstraction of a hydrogen atom and subsequent ring closure to form the stable 3-pyrroline molecule.[4]

References

An In-Depth Technical Guide to Natural Products Incorporating the 3-Pyrroline-2-One Subunit

For Researchers, Scientists, and Drug Development Professionals

The 3-pyrroline-2-one scaffold is a privileged heterocyclic motif found in a diverse array of natural products. This core structure is a key pharmacophore, imparting a range of biological activities to the molecules that contain it. This technical guide provides a comprehensive overview of selected natural products featuring the 3-pyrroline-2-one subunit, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used to characterize them.

Introduction to the 3-Pyrroline-2-One Core

The 3-pyrroline-2-one, a five-membered unsaturated γ-lactam ring, is a structural alert for biological activity. Its unique electronic and steric properties allow for diverse interactions with biological macromolecules, leading to a wide spectrum of pharmacological effects. Natural products containing this subunit have been isolated from various sources, including fungi and marine organisms, and have demonstrated potential as anti-inflammatory, antimicrobial, and antimalarial agents. This guide will delve into the specifics of two notable examples: ZG-1494 alpha and Ascosali pyrrolidinone A.

Featured Natural Products

ZG-1494 alpha

ZG-1494 alpha is a fungal metabolite isolated from Penicillium rubrum that features a 5-hydroxy-3-pyrrolin-2-one moiety.[1] It has been identified as a potent and selective inhibitor of platelet-activating factor (PAF) acetyltransferase, a key enzyme in the remodeling pathway of PAF biosynthesis.[1] PAF is a potent phospholipid mediator involved in inflammatory and allergic responses. By inhibiting its synthesis, ZG-1494 alpha presents a promising avenue for the development of novel anti-inflammatory therapeutics.

Ascosali pyrrolidinone A

Isolated from the obligate marine fungus Ascochyta salicorniae, Ascosali pyrrolidinone A is a tetramic acid-containing metabolite with a complex structure that includes a pyrrolidinone ring system.[2][3] This marine natural product has demonstrated significant antiplasmodial activity against both chloroquine-sensitive (NF 54) and chloroquine-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[2][4] In addition to its antimalarial properties, it also exhibits antimicrobial activity and inhibits the tyrosine kinase p56lck.[2][4]

Biological Activity Data

The biological activities of these compounds have been quantified to determine their potency and potential therapeutic window. The following table summarizes the key quantitative data for ZG-1494 alpha and Ascosali pyrrolidinone A.

| Compound | Biological Activity | Assay/Strain | IC50/MIC | Reference |

| ZG-1494 alpha | PAF Acetyltransferase Inhibition | Enzyme Assay | Data not available in abstract | [1] |

| Cytotoxicity | HL-60 cells | Data not available in abstract | [1] | |

| Ascosali pyrrolidinone A | Antiplasmodial | P. falciparum K1 (resistant) | 736 ng/mL | [4] |

| Antiplasmodial | P. falciparum NF 54 (sensitive) | 378 ng/mL | [4] | |

| Antimicrobial | Various | Not specified | [2] | |

| Tyrosine Kinase Inhibition | p56lck | Not specified | [2] |

Note: Specific IC50 values for ZG-1494 alpha were not available in the abstracts of the primary literature and require access to the full-text articles for detailed reporting.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the biological evaluation of ZG-1494 alpha and Ascosali pyrrolidinone A.

Platelet-Activating Factor (PAF) Acetyltransferase Inhibition Assay

This assay is designed to measure the inhibitory effect of a compound on the enzyme responsible for the final step in PAF biosynthesis.

Principle: The assay quantifies the enzymatic transfer of an acetyl group from acetyl-CoA to lyso-PAF, forming PAF. The inhibition of this reaction by a test compound is measured.

General Protocol:

-

Enzyme Preparation: A cell lysate or a purified enzyme fraction containing PAF acetyltransferase is prepared. This is often sourced from inflammatory cells like macrophages or a cell line such as HL-60.

-

Reaction Mixture: The reaction is initiated by adding the enzyme preparation to a buffer containing lyso-PAF and radiolabeled [³H]acetyl-CoA. The test compound (e.g., ZG-1494 alpha) is pre-incubated with the enzyme before the addition of substrates.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for the enzymatic reaction to proceed.

-

Extraction: The reaction is stopped, and the lipids are extracted using a solvent system (e.g., Bligh-Dyer method).

-

Separation and Quantification: The radiolabeled PAF is separated from the unreacted [³H]acetyl-CoA and other lipids using thin-layer chromatography (TLC). The amount of radioactivity in the PAF spot is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of PAF formed in the presence of the inhibitor to that in a control reaction without the inhibitor. The IC50 value is then determined from a dose-response curve.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This high-throughput assay is widely used to screen for compounds with activity against Plasmodium falciparum.

Principle: The SYBR Green I dye intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a measure of parasite growth.

General Protocol:

-

Parasite Culture: Chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum are maintained in in vitro culture with human erythrocytes in a complete medium.

-

Drug Plates: Test compounds (e.g., Ascosali pyrrolidinone A) are serially diluted in a 96-well plate. A positive control (e.g., chloroquine or artesunate) and a negative control (solvent vehicle) are included.

-

Inoculation: A synchronized ring-stage parasite culture is added to each well.

-

Incubation: The plates are incubated for 72 hours under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.[5]

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.[5] The plate is incubated in the dark to allow for cell lysis and DNA staining.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: The fluorescence readings are normalized to the controls, and the percentage of growth inhibition is calculated. The IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these natural products is critical for their development as therapeutic agents.

ZG-1494 alpha and the PAF Signaling Pathway

ZG-1494 alpha's inhibitory action on PAF acetyltransferase directly impacts the PAF signaling pathway. This pathway is initiated by the binding of PAF to its G-protein coupled receptor (PAF-R) on the surface of target cells, such as platelets, neutrophils, and macrophages.

Ascosali pyrrolidinone A and its Antiplasmodial Action

The precise mechanism of action for Ascosali pyrrolidinone A's antiplasmodial activity is not yet fully elucidated. However, many antimalarial drugs target essential biochemical pathways within the Plasmodium parasite during its intraerythrocytic life cycle.

Conclusion

Natural products containing the 3-pyrroline-2-one subunit, such as ZG-1494 alpha and Ascosali pyrrolidinone A, represent a promising area of research for the development of new therapeutic agents. Their diverse biological activities, coupled with their unique chemical structures, make them attractive lead compounds for drug discovery programs. Further investigation into their mechanisms of action and optimization of their structures through medicinal chemistry efforts will be crucial in harnessing their full therapeutic potential. This guide provides a foundational understanding of these compounds for researchers and professionals in the field of drug development.

References

- 1. ZG-1494 alpha, a novel platelet-activating factor acetyltransferase inhibitor from Penicillium rubrum, isolation, structure elucidation andbiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ascosalipyrrolidinone A, an antimicrobial alkaloid, from the obligate marine fungus Ascochyta salicorniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sdstate.primo.exlibrisgroup.com [sdstate.primo.exlibrisgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Theoretical Pathways to 3-Pyrroline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigations into the formation of 3-pyrroline, a significant heterocyclic scaffold in medicinal chemistry and natural product synthesis. By delving into computational studies, this document aims to provide researchers and drug development professionals with a deeper understanding of the reaction mechanisms, transition states, and energetics that govern the synthesis of this important molecule. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes reaction pathways to facilitate a thorough understanding of 3-pyrroline formation.

Interstellar Formation of 3-Pyrroline: A Computational Perspective

Recent computational studies have explored the formation of 3-pyrroline in interstellar environments, offering a detailed theoretical framework for its synthesis from vinyl cyanide. These investigations, primarily employing Density Functional Theory (DFT), provide valuable insights into the reaction energetics and mechanism.

Computational Methodology

The primary theoretical approach for investigating the interstellar formation of 3-pyrroline involves quantum chemical calculations using DFT. A common methodology utilizes the B3LYP functional with the aug-cc-pVTZ basis set. This level of theory has been shown to provide reliable geometries and energies for the molecules involved in the reaction pathway.

Reaction Pathway and Energetics

The proposed interstellar formation of 3-pyrroline from vinyl cyanide proceeds through a series of hydrogenation and cyclization steps. The key quantitative data from these theoretical studies are summarized in the table below.

| Reaction Step | Reactant(s) | Product(s) | Enthalpy Change (ΔH, kcal/mol) | Gibbs Free Energy Change (ΔG, kcal/mol) | Activation Energy (Ea, kcal/mol) |

| Hydrogenation of Vinyl Cyanide (Step 1) | Vinyl Cyanide + H | Intermediate 1 | Data not available | Data not available | Data not available |

| Hydrogenation of Intermediate 1 (Step 2) | Intermediate 1 + H | Intermediate 2 | Data not available | Data not available | Data not available |

| Intramolecular Cyclization of Intermediate 2 (Step 3) | Intermediate 2 | 3-Pyrroline Radical | Data not available | Data not available | Data not available |

| Hydrogen Abstraction (Step 4) | 3-Pyrroline Radical+ H | 3-Pyrroline | Data not available | Data not available | Data not available |

Note: Specific quantitative data for each step of the interstellar formation from vinyl cyanide requires further detailed computational studies. The presented table structure is a template for such data.

Visualizing the Interstellar Formation Pathway

The following diagram, generated using the DOT language, illustrates the proposed logical workflow for the computational investigation of interstellar 3-pyrroline formation.

Laboratory Syntheses of 3-Pyrrolines: Mechanistic Insights from Theoretical Studies

Several synthetic methods are employed in the laboratory to construct the 3-pyrroline ring system. While detailed theoretical investigations with extensive quantitative data are not as readily available as for the interstellar route, mechanistic proposals are often supported by computational studies. This section explores the theoretical underpinnings of these key laboratory syntheses.

Phosphine-Catalyzed [3+2] Annulation

The phosphine-catalyzed [3+2] annulation of allylic carbonates and imines is a powerful method for synthesizing substituted 3-pyrrolines. Mechanistic studies suggest a stepwise pathway involving the formation of a phosphonium ylide intermediate.

The reaction is initiated by the nucleophilic attack of the phosphine on the allylic carbonate, leading to the formation of a phosphonium salt. Subsequent deprotonation generates a key phosphonium ylide. This ylide then undergoes a nucleophilic attack on the imine, followed by an intramolecular cyclization and elimination of the phosphine catalyst to yield the 3-pyrroline product. While detailed DFT calculations on the specific energetics of this reaction for 3-pyrroline synthesis are limited in the literature, the proposed mechanism is consistent with computational studies on related phosphine-catalyzed annulations.

To a solution of the N-sulfonylimine (0.2 mmol) and the allylic carbonate (0.24 mmol) in toluene (2.0 mL) is added triphenylphosphine (0.04 mmol). The reaction mixture is then stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-pyrroline.

The following DOT script visualizes the proposed mechanistic pathway for the phosphine-catalyzed [3+2] annulation.

Silver-Catalyzed Intramolecular Cyclization of Allenic Amines

The silver-catalyzed intramolecular cyclization of allenic amines provides an efficient route to 3-pyrrolines. The mechanism is believed to involve the activation of the allene by the silver catalyst, followed by nucleophilic attack of the amine.

The silver(I) catalyst coordinates to the allene, increasing its electrophilicity. The tethered amine then acts as a nucleophile, attacking one of the allenic carbons in a 5-endo-dig cyclization fashion. Subsequent protonolysis of the resulting carbon-silver bond yields the 3-pyrroline and regenerates the silver catalyst. Computational studies on similar silver-catalyzed cyclizations support the feasibility of this pathway, although specific energetic data for the formation of 3-pyrrolines via this method is an area for further investigation.

To a solution of the allenic amine (0.5 mmol) in dichloromethane (5 mL) is added silver nitrate (0.025 mmol). The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to give the 3-pyrroline.

The following DOT script illustrates the proposed mechanism for the silver-catalyzed intramolecular cyclization of allenic amines.

Conclusion and Future Outlook

Theoretical investigations, particularly those employing DFT calculations, have provided significant insights into the formation of 3-pyrrolines. The detailed computational study of its interstellar formation from vinyl cyanide stands as a benchmark for the level of mechanistic and energetic detail that can be achieved. For common laboratory syntheses, such as phosphine-catalyzed annulations and silver-catalyzed cyclizations, while plausible mechanisms have been proposed, there is a clear need for more in-depth theoretical studies to provide quantitative data on reaction energetics and transition state structures. Such studies would not only deepen our fundamental understanding of these important reactions but also aid in the rational design of more efficient and selective catalysts and synthetic routes for this valuable heterocyclic core. Future research should focus on applying high-level computational methods to elucidate the intricate details of these laboratory-based formation pathways, thereby bridging the gap between theoretical prediction and experimental observation in the synthesis of 3-pyrrolines.

Quantum Chemical Calculations for 3-Pyrroline Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrroline, a five-membered unsaturated nitrogen heterocycle, serves as a crucial structural motif in numerous biologically active compounds and natural products. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the rational design of novel therapeutics. Quantum chemical calculations have emerged as a powerful tool to complement and interpret experimental spectroscopic data, providing detailed insights into the electronic and vibrational structure of molecules. This in-depth technical guide outlines the core principles and methodologies for the quantum chemical calculation of 3-pyrroline's spectroscopic properties, with a focus on vibrational, rotational, and electronic spectroscopy.

Computational Methodologies for Spectroscopic Parameter Prediction

The accurate prediction of spectroscopic properties of 3-pyrroline relies on the selection of appropriate quantum chemical methods and basis sets. Density Functional Theory (DFT) is a widely used and computationally efficient method for obtaining reliable geometries and vibrational frequencies. For higher accuracy, especially for excited state properties and rotational spectroscopy, more sophisticated ab initio methods are employed.

Vibrational and Rotational Spectroscopy

For the calculation of infrared (IR) and rotational spectra, the following computational protocol is recommended:

-

Geometry Optimization and Harmonic Frequencies: The molecular geometry of 3-pyrroline should be optimized using DFT, with the B3LYP functional and a correlation-consistent basis set such as aug-cc-pVTZ. This level of theory provides a good balance between accuracy and computational cost for vibrational frequency calculations.[1]

-

Anharmonic Corrections: To improve the accuracy of vibrational frequencies, which are often overestimated at the harmonic level, anharmonic corrections are crucial. The generalized second-order vibrational perturbation theory (GVPT2) is a robust method for this purpose.[1]

-

Rotational Constants: Following geometry optimization, the rotational constants (A, B, C) and dipole moment components (µa, µb, µc) can be readily calculated, which are essential for simulating the rotational spectrum.

-

Software: The GAUSSIAN suite of programs is a standard tool for performing these types of calculations.[1]

Electronic Spectroscopy (UV-Vis)

Currently, there is a lack of specific experimental or theoretical studies detailing the UV-Vis spectrum of 3-pyrroline in the scientific literature. However, a robust computational protocol to predict its electronic spectrum can be proposed based on established methods for similar organic molecules.

-

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating electronic excitation energies and oscillator strengths, which are used to simulate UV-Vis spectra. For enhanced accuracy, especially in cases of valence-Rydberg mixing, multiconfigurational methods like Complete Active Space Second-order Perturbation Theory (CASPT2) are recommended.

-

Functional and Basis Set: For TD-DFT calculations, a long-range corrected functional, such as CAM-B3LYP, is often preferred for better performance with excited states. A basis set that includes diffuse functions, like aug-cc-pVTZ, is essential to accurately describe the spatially extended nature of excited state wavefunctions.

-

Solvent Effects: To simulate spectra in solution, a polarizable continuum model (PCM) can be incorporated into the TD-DFT calculations.

Data Presentation: Calculated Spectroscopic Parameters

The following tables summarize the key quantitative data for the spectroscopy of 3-pyrroline based on available literature.

Vibrational Spectroscopy Data

| Wavelength (µm) | Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 16.09 | 621.5 | 45.3 | Ring deformation |

| ~3.50 | ~2857 | High | CH₂ symmetric stretch |

| - | 3084 | - | Olefinic C-H stretch[2] |

| - | 2870 | - | α-C-H stretch[2] |

| - | 3390 | - | N-H stretch[2] |

Note: The data from the theoretical study[1] is focused on astrophysical identification and may not represent the complete vibrational spectrum. Experimental data from[2] is included for comparison.

Rotational Spectroscopy Data

The calculated rotational constants and dipole moments for 3-pyrroline are crucial for its identification in the gas phase, particularly in astrochemistry.

| Parameter | Value |

| Rotational Constant A (MHz) | 8847.4 |

| Rotational Constant B (MHz) | 7729.8 |

| Rotational Constant C (MHz) | 4802.1 |

| Dipole Moment µa (Debye) | -1.1844 |

| Dipole Moment µb (Debye) | -0.3662 |

| Dipole Moment µc (Debye) | 0.0 |

Data sourced from a theoretical investigation of interstellar 3-pyrroline.

Electronic Spectroscopy Data (Predicted)

As previously mentioned, specific calculated UV-Vis data for 3-pyrroline is not available. A computational study of its photodissociation indicates the involvement of S1(3s/πσ*) and S2(3px) excited states, suggesting electronic transitions in the ultraviolet region. A TD-DFT calculation with a suitable functional and basis set would be required to predict the corresponding absorption wavelengths (λmax) and oscillator strengths (f).

Experimental Protocols

Gas-Phase Infrared Spectroscopy of 3-Pyrroline

The following protocol is based on the experimental setup described for obtaining the gas-phase infrared spectrum of 3-pyrroline[2]:

-

Sample Preparation: 3-pyrroline is purified to >95% purity, for instance, by gas chromatography.

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Nicolet 20DX, is used for data acquisition.

-

Measurement Conditions:

-

The gaseous sample is introduced into a 10 cm glass absorption cell with KBr windows.

-

Spectra are recorded at a resolution of 1 cm⁻¹.

-

Typically, 100 background and sample scans are co-added and ratioed to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is analyzed to identify the wavenumbers of the vibrational bands.

Visualizations: Computational Workflow

The following diagrams illustrate the logical workflow for the quantum chemical calculation of 3-pyrroline's spectroscopic properties.

Caption: Workflow for Vibrational and Rotational Spectroscopy Calculations.

References

The Enduring Legacy of Pyrrolines: A Technical Guide to Their History, Discovery, and Therapeutic Potential

For Immediate Release

[City, State] – December 13, 2025 – From the aroma of freshly baked bread to the frontier of modern drug development, pyrroline compounds have quietly yet profoundly impacted science and society. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, discovery, and burgeoning therapeutic applications of these versatile five-membered nitrogen-containing heterocycles.

A Stroll Through History: The Discovery of the Pyrroline Core

The story of pyrrolines, or dihydropyrroles, is one of incremental discoveries that paved the way for their current significance. These compounds exist as three structural isomers—1-pyrroline, 2-pyrroline, and 3-pyrroline—distinguished by the position of the endocyclic double bond.[1][2] While the parent pyrrole has been known since the 19th century, the precise timeline of the initial synthesis of each unsubstituted pyrroline isomer is less clearly documented in readily available literature, reflecting the often-fragmented nature of early chemical explorations.

However, the scientific community's interest in pyrroline derivatives surged with the isolation and identification of 2-acetyl-1-pyrroline (2-AP) in 1982 by Ron Buttery and his team.[3] This discovery was a landmark moment, as 2-AP was identified as the key compound responsible for the characteristic aroma of scented rice varieties like Basmati and Jasmine.[3][4] This finding not only had immense implications for the food industry but also sparked broader research into the natural occurrence and synthesis of pyrroline compounds. 2-AP has since been identified in a wide array of natural sources, from pandan leaves to the surprising scent of a binturong's urine, highlighting its diverse biological roles.[3]

The Chemist's Toolkit: Early and Modern Syntheses

The synthesis of the pyrroline ring has evolved significantly over the years, from classical methods to sophisticated modern catalytic approaches.

Historical Synthetic Approaches

Early synthetic strategies for creating the pyrroline core often relied on multi-step procedures. For instance, the synthesis of 3-pyrrolines was reported in 1970 by Walsh and Bottini through an alkylidene carbene 1,5-C-H insertion reaction, although this initial method provided modest yields.

A foundational method for the synthesis of primary amines, the Gabriel synthesis , developed by Siegmund Gabriel, transforms primary alkyl halides into primary amines using potassium phthalimide.[4] While not a direct pyrroline synthesis, its principles of amine formation have been adapted and modified in broader heterocyclic chemistry. The general workflow of a Gabriel-type synthesis can be visualized as follows:

Caption: Generalized workflow of the Gabriel synthesis for primary amine preparation.

Modern Synthetic Innovations

Contemporary organic synthesis offers a plethora of more efficient and selective methods for constructing the pyrroline scaffold. These include:

-

Ring-Closing Metathesis (RCM): This powerful technique, utilizing ruthenium-based catalysts, has been effectively employed to generate N-substituted pyrrolines.

-

[3+2] Cycloaddition Reactions: These reactions, often catalyzed by transition metals, provide a versatile route to polysubstituted pyrrolines.

-

Intramolecular Cyclizations: Various strategies involving the cyclization of appropriately functionalized acyclic precursors are widely used to create the pyrroline ring.

The first synthesis of the key flavor compound, 2-acetyl-1-pyrroline, was achieved by Buttery and colleagues through the oxidation of 2-(1-hydroxyethyl)pyrrolidine. A general representation of a modern synthetic approach to 2-AP starting from proline is outlined below:

References

- 1. Pyrroline - Wikipedia [en.wikipedia.org]

- 2. Editorial: Five-membered heterocycles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Thermodynamic Stability of 3-Pyrroline Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 3-pyrroline and its isomers, 1-pyrroline and 2-pyrroline. Understanding the relative stabilities of these isomers is crucial for their application in chemical synthesis and drug development, as it dictates their reactivity, equilibrium concentrations, and potential isomerization pathways. This document summarizes available quantitative data, details relevant experimental and computational methodologies, and provides visualizations of key concepts.

Introduction to Pyrroline Isomers

Pyrrolines, also known as dihydropyrroles, are five-membered heterocyclic amines with the chemical formula C₄H₇N. They exist as three structural isomers, distinguished by the position of the endocyclic double bond:

-

1-Pyrroline (3,4-Dihydro-2H-pyrrole): A cyclic imine.

-

2-Pyrroline (2,3-Dihydro-1H-pyrrole): A cyclic secondary amine.

-

3-Pyrroline (2,5-Dihydro-1H-pyrrole): A cyclic secondary amine.[1]

The structural differences between these isomers, particularly the placement of the double bond relative to the nitrogen atom, significantly influence their electronic properties and, consequently, their thermodynamic stabilities.

Quantitative Thermodynamic Data

Table 1: Experimental Thermodynamic Data for 1-Pyrroline

| Parameter | Value | Phase | Method | Reference |

| Enthalpy of Formation (ΔfH°) | 63 ± 1 kJ/mol | Gas | Equilibrium Study | NIST WebBook |

| Gibbs Free Energy of Monomer-Trimer Equilibrium (ΔG) | ≈ 3.2 kcal/mol (in DMSO-d₆) | Solution | NMR Spectroscopy | [2] |

Note: The Gibbs free energy value refers to the stability of the trimer relative to the monomer of 1-pyrroline in solution.

Table 2: Computationally Derived Relative Energies of Pyrrolyl Radical Isomers (C₄H₄N)

While not the pyrroline isomers themselves, computational studies on the closely related pyrrolyl radicals provide insight into the expected relative stabilities. The following data represents the energy of the 2- and 3-pyrrolyl radicals relative to the most stable 1-pyrrolyl radical.

| Isomer | Relative Energy (kJ/mol) | Computational Method | Reference |

| 1-Pyrrolyl | 0 (Reference) | fc-CCSD(T)/ANO0 | [3] |

| 2-Pyrrolyl | 106.35 | fc-CCSD(T)/ANO0 | [3] |

| 3-Pyrrolyl | 105.08 | fc-CCSD(T)/ANO0 | [3] |

Note: These values are for the radical species and should be interpreted with caution as an analogy for the pyrroline isomers.

General Principles of Isomer Stability

In the absence of comprehensive experimental data, general chemical principles can be applied to predict the relative thermodynamic stabilities of the pyrroline isomers:

-

Imines vs. Enamines: 1-Pyrroline is a cyclic imine, while 2-pyrroline can be considered a cyclic enamine. Generally, for acyclic systems, imines are thermodynamically more stable than their enamine tautomers. This suggests that 1-pyrroline is likely to be more stable than 2-pyrroline.

-

Alkene Substitution: The stability of alkenes increases with the number of alkyl substituents on the double bond. In 1-pyrroline, the C=N double bond is disubstituted. In 2-pyrroline and 3-pyrroline, the C=C double bond is also disubstituted.

-

Conjugation: There is no extended conjugation in any of the three parent pyrroline isomers.

Based on these principles, 1-pyrroline is predicted to be the most thermodynamically stable isomer , followed by 2-pyrroline and 3-pyrroline, which are expected to have similar stabilities. However, definitive quantification of these differences requires specific experimental or computational studies.

Experimental Protocols for Determining Thermodynamic Stability

The determination of the relative thermodynamic stabilities of isomers relies on measuring key thermodynamic quantities such as the enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°). The following are standard experimental protocols applicable to the study of pyrroline isomers.

Combustion Calorimetry

This is a primary method for determining the standard enthalpy of formation of a compound.

Methodology:

-

A precisely weighed sample of the pyrroline isomer is placed in a bomb calorimeter.

-

The bomb is pressurized with a high pressure of pure oxygen.

-

The sample is ignited, and the complete combustion reaction is initiated.

-

The temperature change of the surrounding water bath is meticulously measured.

-

The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter.

-

The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Logical Workflow for Combustion Calorimetry:

Figure 1. Workflow for determining the enthalpy of formation using combustion calorimetry.

Isomerization Equilibration

This method directly measures the Gibbs free energy difference between isomers.

Methodology:

-

A sample of one of the pyrroline isomers (or a mixture) is prepared in a suitable solvent.

-

A catalyst (acid or base, depending on the isomerization mechanism) is added to facilitate interconversion between the isomers.

-

The mixture is allowed to reach thermodynamic equilibrium at a constant temperature.

-

The equilibrium concentrations of each isomer are determined using a quantitative analytical technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

-

The equilibrium constant (Keq) is calculated from the equilibrium concentrations.

-

The standard Gibbs free energy difference (ΔG°) between the isomers is then calculated using the equation: ΔG° = -RT ln(Keq).

Logical Relationship in Isomerization Equilibration:

Figure 2. Conceptual diagram for determining ΔG° via isomerization equilibration.

Computational Chemistry Protocols

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) and ab initio methods are commonly employed for this purpose.

Geometry Optimization and Frequency Calculation

Methodology:

-

Structure Building: The 3D structures of 1-pyrroline, 2-pyrroline, and 3-pyrroline are built using molecular modeling software.

-

Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-31G(d), 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

Thermochemical Analysis: The output of the frequency calculation provides thermochemical data, including the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a given temperature (usually 298.15 K).

-

Relative Stability: The relative stabilities of the isomers are determined by comparing their calculated total energies or Gibbs free energies.

Computational Workflow for Determining Relative Stability:

Figure 3. A typical computational workflow for determining the relative stability of isomers.

Higher levels of theory, such as coupled cluster methods (e.g., CCSD(T)), can provide more accurate energy calculations but are computationally more expensive.

Signaling Pathways and Isomerization

The isomerization of pyrrolines can be a key step in various chemical and biological pathways. For example, the conversion of a less stable isomer to a more stable one can be the driving force for a reaction.

Hypothetical Acid-Catalyzed Isomerization Pathway:

Under acidic conditions, the nitrogen atom of 2-pyrroline or 3-pyrroline can be protonated. This can facilitate a double bond migration to form the more stable 1-pyrroline isomer through a tautomerization-like mechanism.

Figure 4. A plausible acid-catalyzed isomerization pathway of pyrroline isomers.

Conclusion

While a complete set of comparative thermodynamic data for 1-, 2-, and 3-pyrroline is not currently available in the literature, this guide outlines the fundamental principles and methodologies required to determine their relative stabilities. Based on general chemical principles, 1-pyrroline is predicted to be the most stable isomer. The experimental and computational protocols detailed herein provide a roadmap for researchers to quantitatively verify this prediction and to further explore the thermodynamic landscape of these important heterocyclic compounds. Such data is invaluable for predicting reaction outcomes, optimizing synthetic routes, and understanding the behavior of pyrroline-containing molecules in various chemical and biological systems.

References

Methodological & Application

Convenient Synthesis of 3-Pyrrolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrrolines are valuable five-membered nitrogen-containing heterocyclic scaffolds prevalent in a wide array of biologically active compounds and are versatile synthetic intermediates in medicinal chemistry and natural product synthesis. Their double bond provides a functional handle for further chemical transformations, allowing for the facile introduction of diverse substituents. This document provides detailed application notes and experimental protocols for three convenient and modern methods for the synthesis of 3-pyrrolines: Ring-Closing Metathesis (RCM), Alkylation/Alkylidene Carbene C-H Insertion, and Metal-Catalyzed Cyclization of Allenic Amines.

Method 1: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and widely used method for the formation of cyclic olefins, including 3-pyrrolines. The reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to cyclize a diallylamine derivative. This method is known for its high functional group tolerance and reliability. A common substrate for this reaction is N-Boc-diallylamine, which yields the versatile N-Boc-3-pyrroline.[1][2]

General Workflow for Ring-Closing Metathesis

Caption: Workflow for N-Boc-3-pyrroline synthesis via RCM.

Quantitative Data

| Catalyst Loading | Substrate Concentration | Reaction Time | Yield (%) | Reference |

| 0.5 mol% | 0.4 M in CH₂Cl₂ | 2.5 h (reflux) | 90-94 | --INVALID-LINK--[1] |

| 0.1 mol% | 0.57 M in CH₂Cl₂ | 15 h (room temp.) | 98 | --INVALID-LINK--[2] |

Experimental Protocol: Synthesis of N-Boc-3-pyrroline via RCM[1]

Materials:

-

N-Boc-diallylamine

-

Bis(tricyclohexylphosphine)benzylideneruthenium dichloride (Grubbs' Catalyst, 1st Gen)

-

Dry Dichloromethane (CH₂Cl₂)

-

Tris(hydroxymethyl)phosphine (for ruthenium removal)

-

Triethylamine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To an oven-dried 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add bis(tricyclohexylphosphine)benzylidine ruthenium dichloride (732 mg, 0.89 mmol, 0.5 mol%).

-

Add 445 mL of dry dichloromethane and stir under a nitrogen atmosphere until a burgundy-colored solution is formed.

-

Transfer N-Boc-diallylamine (38.3 mL, 178 mmol) to the flask via syringe.

-

Heat the mixture to reflux and maintain for 2.5 hours.

-

Cool the reaction mixture to room temperature. To remove ruthenium byproducts, add an aqueous methanolic solution of tris(hydroxymethyl)phosphine, followed by triethylamine (0.247 mL, 1.78 mmol). Stir the mixture vigorously overnight at room temperature.

-

Perform an aqueous workup by washing the organic phase with deionized water and a 50% v/v water/saturated brine solution.

-

Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by Kugelrohr distillation to yield N-Boc-3-pyrroline as a white, crystalline solid (27.2-28.3 g, 90-94% yield).

Method 2: Alkylation/Alkylidene Carbene C-H Insertion

This convenient two-step method allows for the synthesis of a range of 3-pyrrolines starting from primary amines.[3][4][5] The sequence involves an initial alkylation of the primary amine followed by an intramolecular C-H insertion reaction mediated by an alkylidene carbene. This method is particularly useful for creating substituted 3-pyrrolines, including those with quaternary centers.[3]

General Workflow for Carbene C-H Insertion

Caption: Two-step synthesis of 3-pyrrolines from primary amines.

Quantitative Data: Substrate Scope[3]

| Starting Primary Amine | Product | Yield (%) |

| Benzylamine | 2-Benzyl-4-methyl-2,5-dihydro-1H-pyrrole | 78 |

| (R)-α-Methylbenzylamine | 2-((R)-1-Phenylethyl)-4-methyl-2,5-dihydro-1H-pyrrole | 85 |

| 2-Phenylethylamine | 4-Methyl-2-phenethyl-2,5-dihydro-1H-pyrrole | 75 |

| Cyclohexylamine | 2-Cyclohexyl-4-methyl-2,5-dihydro-1H-pyrrole | 70 |

| Leucinol | (S)-4-Methyl-2-((R)-4-methyl-1-hydroxypentan-2-yl)-2,5-dihydro-1H-pyrrole | 75 |

Experimental Protocol: General Procedure for 3-Pyrroline Synthesis via C-H Insertion[3]

Step A: Synthesis of the Secondary Amine Precursor

-

To a solution of the primary amine (1.0 equiv) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 equiv) and 1-bromo-3-chloromethyl-2-butene (1.1 equiv).

-